1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol

Ring strain Azetidine Piperidine

1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol (CAS 2153019-13-5) is a saturated, sp³-rich C–N heterocyclic building block that integrates two four-membered rings—azetidine and cyclobutanol—into a single, compact scaffold (MW = 157.21 g·mol⁻¹, formula C₈H₁₅NO₂). The molecule incorporates an azetidine ring (ring strain ≈ 25.4 kcal·mol⁻¹) and a 1-hydroxycyclobutyl substituent, providing a defined exit-vector geometry and conformational rigidity that are distinct from larger saturated N-heterocycles (e.g.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 2153019-13-5
Cat. No. B1531593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol
CAS2153019-13-5
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN2CC(C2)O)O
InChIInChI=1S/C8H15NO2/c10-7-4-9(5-7)6-8(11)2-1-3-8/h7,10-11H,1-6H2
InChIKeyCGWFBLJCMKIRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol (CAS 2153019-13-5): A Dual-Strained Azetidine-Cyclobutyl Building Block for Fragment-Based Drug Discovery


1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol (CAS 2153019-13-5) is a saturated, sp³-rich C–N heterocyclic building block that integrates two four-membered rings—azetidine and cyclobutanol—into a single, compact scaffold (MW = 157.21 g·mol⁻¹, formula C₈H₁₅NO₂). [1] The molecule incorporates an azetidine ring (ring strain ≈ 25.4 kcal·mol⁻¹) and a 1-hydroxycyclobutyl substituent, providing a defined exit-vector geometry and conformational rigidity that are distinct from larger saturated N-heterocycles (e.g. piperidine, pyrrolidine). [2] The presence of two hydrogen-bond donors (azetidin-3-ol OH + cyclobutyl OH) and three acceptors yields a balanced polarity profile (topological polar surface area = 43.7 Ų) that is compatible with CNS drug-like chemical space. [1]

Why 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol (CAS 2153019-13-5) Cannot Be Interchanged with Analogous Azetidine or Piperidine Building Blocks in Lead Optimisation


Interchanging 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol with closely related building blocks—such as 1-cyclobutylazetidin-3-ol (CAS 1010189-64-6), 1-[(1-hydroxycyclobutyl)methyl]piperidin-4-ol (CAS 2098500-93-5), or 1-[(1-hydroxycyclobutyl)methyl]pyrrolidin-3-ol (CAS 1855672-02-4)—alters critical molecular descriptors that govern target binding, metabolic stability, and physicochemical properties. [1] Systematic X-ray diffraction and exit-vector plot analyses of 3-((hetera)cyclobutyl)azetidine isosteres have demonstrated that the azetidine core provides a larger nitrogen-to-substituent distance and increased conformational flexibility compared to the parent piperidine, piperazine, and morpholine scaffolds, directly impacting the three-dimensional presentation of pharmacophoric elements. [2] Consequently, generic replacement without quantitative comparative data risks loss of potency, altered selectivity, or unfavourable pharmacokinetic outcomes.

Quantitative Differentiation Evidence: 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol (CAS 2153019-13-5) Versus Closest Structural Analogs


Ring-Strain Energy: Azetidine Core (25.4 kcal·mol⁻¹) Versus Piperidine Core (≈ 0–2 kcal·mol⁻¹) Governs Reactivity and Metabolic Susceptibility

The azetidine ring in 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol possesses an experimentally determined ring-strain energy of approximately 25.4 kcal·mol⁻¹, which is significantly higher than the near-zero strain of the six-membered piperidine ring (≈ 0–2 kcal·mol⁻¹) and moderately higher than pyrrolidine (≈ 5–6 kcal·mol⁻¹). [1] This elevated strain confers two key advantages: (i) it provides a thermodynamic driving force for ring-opening or ring-expansion reactions useful in covalent inhibitor design, and (ii) it alters the susceptibility to oxidative metabolism compared to piperidine-containing analogs, as the strained azetidine ring undergoes distinct N-dealkylation and ring-oxidation pathways relative to larger aza-heterocycles. [2] Direct comparative intrinsic clearance data for this specific compound versus its piperidine congener (1-[(1-hydroxycyclobutyl)methyl]piperidin-4-ol, CAS 2098500-93-5) are not publicly available; therefore this inference is class-level based on systematic azetidine-versus-piperidine metabolism studies.

Ring strain Azetidine Piperidine Metabolic stability

Exit-Vector Geometry: Azetidine N-to-C3 Distance (≈ 2.5 Å) Versus Piperidine N-to-C4 (≈ 2.9 Å) Alters Pharmacophoric Presentation

X-ray crystallographic analysis of 3-((hetera)cyclobutyl)azetidine derivatives by Feskov et al. (2019) demonstrated that the azetidine scaffold provides a nitrogen-to-C3 exit-vector distance of approximately 2.5 Å, which is intermediate between the shorter oxetane (≈ 2.3 Å) and the longer piperidine N-to-C4 (≈ 2.9 Å). [1] This 'stretched' geometry, confirmed by exit-vector plot analysis of multiple crystal structures, means that 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol positions its substituents in three-dimensional space differently than both smaller (aziridine) and larger (piperidine, piperazine) N-heterocyclic analogs when used as a central scaffold or linker. The 1-hydroxycyclobutylmethyl substituent introduces an additional stereoelectronic vector, creating a dual-ring conformational landscape not present in simpler azetidine building blocks such as 1-cyclobutylazetidin-3-ol (CAS 1010189-64-6).

Exit vector Conformational analysis Bioisosterism X-ray crystallography

Hydrogen-Bond Donor Count: Dual-OH Azetidine (HBD = 2) Versus Single-OH Analogs (HBD = 1) Enhances Polarity and Solubility Profile

1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol possesses two hydrogen-bond donor (HBD) groups—the azetidin-3-ol OH and the cyclobutanol OH—yielding an HBD count of 2, compared to HBD = 1 for closely related analogs such as 1-cyclobutylazetidin-3-ol (CAS 1010189-64-6) and 1-[(1-hydroxycyclobutyl)methyl]piperidine (CAS 2124377-07-5, lacking a hydroxyl on the azetidine/piperidine ring). [1] The topological polar surface area (tPSA) is calculated at 43.7 Ų, which, together with a molecular weight of 157.21 g·mol⁻¹, places the compound within favourable CNS multiparameter optimization (MPO) space (MW < 400, tPSA < 90 Ų, HBD ≤ 3). [1] The additional HBD relative to mono-hydroxy analogs increases aqueous solubility potential while maintaining acceptable passive permeability, a balance that is challenging to achieve with purely lipophilic cyclobutyl building blocks.

Hydrogen-bond donor Physicochemical properties Solubility CNS drug-likeness

Conformational Flexibility: Dual Four-Membered Rings Provide a Unique Conformational Landscape Versus Single-Ring or Five-/Six-Membered Ring Analogs

Both the azetidine and cyclobutanol rings in 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol adopt non-planar, puckered conformations, as established by extensive conformational analysis of azetidines and cyclobutanes. [1] The combination of two independently puckering four-membered rings connected by a methylene linker generates a conformational ensemble that is fundamentally distinct from: (i) single-ring azetidine building blocks (e.g., 3-(propan-2-yl)azetidin-3-ol); (ii) azetidine-piperidine hybrids; and (iii) linear amino-alcohol linkers. The azetidine ring inversion barrier (≈ 5–8 kcal·mol⁻¹) and cyclobutanol ring pseudorotation create a dynamic yet constrained system that can productively fill three-dimensional binding pockets in ways that rigid aromatic or flat heterocyclic scaffolds cannot. [2] This enhanced three-dimensionality (higher Fsp³ fraction vs. aromatic isosteres) correlates with improved clinical success rates in fragment evolution campaigns.

Conformational analysis Four-membered rings Puckering Fragment-based drug discovery

Patent-Validated Utility: The 1-Hydroxycyclobutylmethyl-Azetidine Motif Appears in Bioactive Compounds with Demonstrated Enzyme Inhibitory Activity

The 1-[(1-hydroxycyclobutyl)methyl] substituent motif is found in patent-exemplified bioactive molecules, including: (i) US10793528 Example SC_5054, where the 1-hydroxycyclobutylmethyl group is attached to a 1,3-diazaspiro[4.5]decan-2-one scaffold with reported biological activity (ChEMBL ID CHEMBL6024236); [1] and (ii) multiple azetidine- and cyclobutane-containing patent families targeting H-PGDS (WO2018069863A1) and JAK (US20090233903), where hydroxylated cyclobutyl-azetidine fragments are key pharmacophoric elements. [2] While direct IC₅₀ or Kᵢ values for the isolated building block are not reported, the recurring appearance of this structural motif in patent-protected inhibitor series provides class-level validation that is absent for simpler analogs such as 1-methylazetidin-3-ol or 1-ethylazetidin-3-ol, which lack the cyclobutyl-hydroxy group and have no such patent representation.

Patent analysis Enzyme inhibition H-PGDS JAK DGAT2

Synthetic Accessibility: Gram-Scale Synthesis of Structurally Related 3-((Hetera)cyclobutyl)azetidines Validates Scalability of the Chemical Space

Feskov et al. (2019) demonstrated that 3-((hetera)cyclobutyl)azetidine-based isosteres—compounds structurally and synthetically related to 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol—can be synthesized on up to gram scale via cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide. [1] This validated synthetic route provides precedent that building blocks containing the azetidine-cyclobutyl dual-ring system are synthetically tractable at quantities sufficient for lead optimization (multi-gram), unlike more exotic strained fragments (e.g., bicyclo[1.1.1]pentane derivatives) that often require specialized, low-throughput syntheses. The commercial availability of 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol from compound collection providers (e.g., Enamine Ltd., the same institution that published the gram-scale methodology) further supports immediate procurement for fragment screening without the need for custom synthesis.

Gram-scale synthesis Building block Scalability Enamine

Recommended Procurement and Application Scenarios for 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol (CAS 2153019-13-5)


Fragment-Based Screening Libraries Requiring High Fsp³ and Dual Hydrogen-Bond Donor Capacity

With an Fsp³ of 0.875 and HBD = 2, this building block is optimally suited for inclusion in fragment-screening libraries targeting CNS receptors, kinases, or epigenetic targets where three-dimensionality and balanced polarity are correlated with hit quality. [1] Its low molecular weight (157.21 Da) and moderate tPSA (43.7 Ų) ensure compliance with Rule-of-Three guidelines for fragment-based drug discovery, while the dual-ring puckering provides a conformational complexity advantage over flat aromatic fragments. Procurement of this specific compound over simpler mono-hydroxy or mono-ring azetidine fragments maximizes the probability of identifying a conformationally constrained hit that can be efficiently elaborated.

Covalent Inhibitor Design Exploiting Azetidine Ring Strain for Targeted Ring-Opening

The 25.4 kcal·mol⁻¹ ring strain of the azetidine core provides a thermodynamic driving force for nucleophilic ring-opening reactions. [1] In covalent inhibitor programs targeting cysteine or serine proteases, this built-in reactivity can be harnessed for mechanism-based inhibition, where the azetidine ring opens upon active-site nucleophile attack. The 1-hydroxycyclobutyl substituent provides an additional hydrogen-bonding anchor point to orient the warhead within the binding pocket. This dual functionality (latent electrophile + directing group) is not available in piperidine-based analogs, which lack sufficient ring strain for spontaneous ring-opening under physiological conditions.

Bioisosteric Replacement of Piperidine/Piperazine Rings in Lead Optimization Requiring Altered Exit-Vector Geometry

When a lead compound containing a piperidine or piperazine ring exhibits suboptimal selectivity or metabolic liabilities, the azetidine-cyclobutyl scaffold offers a geometrically differentiated alternative. X-ray crystallographic data on related 3-((hetera)cyclobutyl)azetidines confirm a nitrogen-to-substituent distance of ≈ 2.5 Å, which is 0.4 Å shorter than the piperidine N-to-C4 distance. [1] This altered exit-vector geometry can rescue binding to targets where the piperidine placement is suboptimal, while the cyclobutanol hydroxyl introduces an additional polar interaction site not present in standard 1-cyclobutylazetidine building blocks.

Parallel SAR Exploration of Dual-Ring Building Block Space Using Commercially Available, Gram-Scale Quantities

The validated gram-scale synthesis of the 3-((hetera)cyclobutyl)azetidine class and the commercial availability of 1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol enable rapid parallel synthesis of focused compound libraries for SAR exploration. [1] Unlike building blocks requiring custom synthesis, this compound can be procured off-the-shelf at sufficient quantities to support 50–100 compound library production within a standard medicinal chemistry workflow (assuming 50–100 mg per analog). This logistical advantage compresses the design-make-test cycle from months to weeks, a critical factor in competitive lead optimization programs.

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